N-(naphthalen-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring fused to a chromene structure, with a carboxamide group attached
Mechanism of Action
Target of Action
The primary target of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is Rhizoctonia solani, a plant pathogenic fungus . The compound acts as a fungicide, inhibiting the growth and development of this fungus .
Mode of Action
This compound: interacts with its target by affecting the microscopic morphology of Rhizoctonia solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The action of This compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s effects on rhizoctonia solani suggest that it is bioavailable and able to reach its target effectively .
Result of Action
The result of the action of This compound is the inhibition of Rhizoctonia solani growth. The compound causes changes in the microscopic morphology of the fungus, leading to impaired growth and development . This includes the production of a red secretion and progressive creeping growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene precursors under specific conditions. One common method involves the condensation of 1-naphthylamine with 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- N-(naphthalen-1-yl) acetamide
- N-(naphthalen-1-yl) ethylenediamine
Uniqueness
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide stands out due to its unique combination of a naphthalene ring and a chromene structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced bioactivity and stability, making it a promising candidate for various applications in research and industry .
Properties
IUPAC Name |
N-naphthalen-1-yl-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKUQVXAGNHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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